molecular formula C15H26N2O4S B2445343 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide CAS No. 1795300-86-5

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide

Cat. No.: B2445343
CAS No.: 1795300-86-5
M. Wt: 330.44
InChI Key: MDDDMKHTYQEROX-UHFFFAOYSA-N
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Description

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a cyclopentylacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide typically involves multiple steps, starting with the preparation of the piperidine derivative The piperidine ring is functionalized with a sulfonyl group and a cyclopentylacetyl moiety through a series of reactions, including nucleophilic substitution and acylation

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The reaction conditions are carefully monitored to maintain consistency and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-cyclopentyl-N-(piperidin-4-yl)acetamide hydrochloride
  • N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]-acrylamide

Uniqueness

2-((1-(2-cyclopentylacetyl)piperidin-4-yl)sulfonyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[1-(2-cyclopentylacetyl)piperidin-4-yl]sulfonyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4S/c1-16-14(18)11-22(20,21)13-6-8-17(9-7-13)15(19)10-12-4-2-3-5-12/h12-13H,2-11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDDMKHTYQEROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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